An In-depth Technical Guide to 16:0 MPB PE: A Thiol-Reactive Phospholipid for Advanced Bioconjugation
An In-depth Technical Guide to 16:0 MPB PE: A Thiol-Reactive Phospholipid for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 16:0 MPB PE, a maleimide-functionalized phospholipid instrumental in the development of targeted drug delivery systems, diagnostic agents, and tools for studying membrane protein interactions. This document details its chemical properties, and provides established experimental protocols for its use, and methods for the characterization of the resulting bioconjugates.
Introduction to 16:0 MPB PE
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide], commonly abbreviated as 16:0 MPB PE, is a synthetic phospholipid designed for the covalent attachment of thiol-containing molecules to lipid bilayers. The "16:0" designation refers to the two palmitoyl (B13399708) chains, which are 16-carbon saturated fatty acids. "MPB" denotes the maleimidophenyl)butyramide linker, and "PE" represents the phosphoethanolamine headgroup.[1][2]
The key functional component of 16:0 MPB PE is the maleimide (B117702) group. This moiety is highly reactive towards sulfhydryl (thiol) groups, such as those found in the side chains of cysteine residues in peptides and proteins.[3] This specific and efficient reaction, a Michael addition, forms a stable thioether bond, making 16:0 MPB PE an invaluable tool for the site-specific conjugation of biomolecules to the surface of liposomes and other lipid-based nanoparticles.[4][5] This functionality is central to the creation of targeted therapies, where antibodies or other ligands are attached to drug-loaded liposomes to direct them to specific cells or tissues.
Physicochemical Properties
The physical and chemical characteristics of 16:0 MPB PE are summarized in the table below. These properties are essential for designing and preparing lipid formulations.
| Property | Value | Reference(s) |
| Synonym(s) | 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt) | [6] |
| Molecular Formula | C₅₁H₈₄N₂O₁₁PNa | [6] |
| Molecular Weight | 955.18 g/mol | [6] |
| CAS Number | 384835-50-1 | [6] |
| Appearance | White solid | [7] |
| Solubility | Chloroform (B151607), DMSO, DMF | [7][8] |
| Storage Temperature | -20°C | [9] |
| Purity | >99% | [9] |
| Reactive Group | Maleimide | [2] |
| Reactive Towards | Thiols (Sulfhydryls) | [3] |
Experimental Protocols
This section provides detailed methodologies for the preparation of 16:0 MPB PE-containing liposomes and their subsequent conjugation with cysteine-containing peptides.
Protocol for Preparation of Maleimide-Functionalized Liposomes
This protocol describes the thin-film hydration method followed by extrusion to produce unilamellar liposomes incorporating 16:0 MPB PE.
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
Cholesterol (Chol)
-
16:0 MPB PE
-
Chloroform
-
Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Nitrogen gas source
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, combine the desired lipids in chloroform. A common molar ratio for creating stable, functionalized liposomes is POPC:Chol:16:0 MPB PE at 65:30:5.[10][11]
-
Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired hydration buffer (e.g., PBS, pH 7.4). The volume of the buffer should be chosen to achieve the desired final lipid concentration.
-
Gently agitate the flask to facilitate the formation of multilamellar vesicles (MLVs). This can be done by hand or on a shaker at a temperature above the phase transition temperature of the lipids.
-
-
Extrusion:
-
To produce unilamellar vesicles of a defined size, the MLV suspension is extruded through polycarbonate membranes.
-
Pass the MLV suspension through a 100 nm pore size polycarbonate membrane multiple times (e.g., 11-21 times) using a lipid extruder. This process should also be performed at a temperature above the lipid phase transition temperature.
-
The resulting solution contains unilamellar liposomes incorporating 16:0 MPB PE, ready for conjugation.
-
Protocol for Conjugation of Cysteine-Containing Peptides to MPB-PE Liposomes
This protocol details the covalent attachment of a cysteine-containing peptide to the maleimide-functionalized liposomes prepared in the previous step.
Materials:
-
Maleimide-functionalized liposomes (from Protocol 3.1)
-
Cysteine-containing peptide
-
Reaction buffer (e.g., PBS, pH 7.0-7.5)
-
(Optional) Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Size-exclusion chromatography column for purification
Procedure:
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in the reaction buffer.
-
If the peptide may have formed disulfide bonds, it is recommended to pre-treat it with a reducing agent like TCEP. A 10-fold molar excess of TCEP incubated for 30 minutes at room temperature is typically sufficient.
-
-
Conjugation Reaction:
-
Add the peptide solution to the maleimide-functionalized liposome (B1194612) suspension. A 2:1 to 5:1 molar ratio of maleimide groups on the liposomes to the thiol groups of the peptide is a common starting point for optimization.[12]
-
Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C with gentle mixing. The reaction should be protected from light.
-
-
Quenching the Reaction:
-
To stop the reaction and cap any unreacted maleimide groups, add a quenching reagent such as L-cysteine or 2-mercaptoethanol (B42355) in a 10-20 mM final concentration.
-
Incubate for an additional 30 minutes.
-
-
Purification:
-
Remove the unreacted peptide and quenching reagent from the peptide-conjugated liposomes using size-exclusion chromatography. The liposomes will elute in the void volume.
-
Characterization of Peptide-Conjugated Liposomes
A crucial step after conjugation is the characterization of the resulting liposomes to ensure successful functionalization and to determine key physicochemical properties.
Surface Plasmon Resonance (SPR) for Binding Analysis
SPR is a powerful, label-free technique to quantify the binding of the conjugated liposomes to a target protein.[13][14]
Materials:
-
SPR instrument
-
L1 sensor chip (for capturing liposomes)
-
Running buffer (e.g., HBS-EP buffer)
-
Peptide-conjugated liposomes
-
Target protein
-
Regeneration solution (e.g., 50 mM NaOH)
Procedure:
-
Liposome Immobilization:
-
Equilibrate the L1 sensor chip with the running buffer.
-
Inject the peptide-conjugated liposomes at a low flow rate (e.g., 5 µL/min) to allow for their capture on the lipophilic surface of the chip.
-
Inject a short pulse of a regeneration solution (e.g., 50 mM NaOH) to remove any loosely bound liposomes.
-
-
Binding Analysis:
-
Inject a series of concentrations of the target protein over the liposome-coated sensor surface.
-
Monitor the change in the SPR signal in real-time to observe the association and dissociation of the protein.
-
-
Data Analysis:
-
Analyze the resulting sensorgrams to determine the binding affinity (KD) and kinetics (ka and kd) of the interaction between the peptide-conjugated liposomes and the target protein.
-
Mandatory Visualizations
Experimental Workflow for Liposome Functionalization
The following diagram illustrates the overall workflow for preparing and functionalizing liposomes with 16:0 MPB PE.
Caption: Workflow for the preparation and conjugation of 16:0 MPB PE liposomes.
Thiol-Maleimide Reaction Mechanism
The following diagram illustrates the chemical reaction between the maleimide group of 16:0 MPB PE and a thiol group from a cysteine residue.
Caption: The thiol-maleimide Michael addition reaction.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]
- 4. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ill.eu [ill.eu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. diva-portal.org [diva-portal.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 13. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
